N-[(9-ethyl-9H-carbazol-3-yl)methyl]cyclohexanamine
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Overview
Description
N-[(9-ethyl-9H-carbazol-3-yl)methyl]cyclohexanamine is a chemical compound that features a carbazole moiety linked to a cyclohexanamine group. Carbazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(9-ethyl-9H-carbazol-3-yl)methyl]cyclohexanamine typically involves the reaction of 9-ethyl-9H-carbazole-3-carbaldehyde with cyclohexanamine. The reaction is often carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions in ethanol. The resulting product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(9-ethyl-9H-carbazol-3-yl)methyl]cyclohexanamine can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced carbazole derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the carbazole moiety are replaced with other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Manganese dioxide in acetone at room temperature.
Reduction: Sodium borohydride in methanol.
Substitution: Various halogenating agents and catalysts depending on the desired substitution.
Major Products Formed
Scientific Research Applications
N-[(9-ethyl-9H-carbazol-3-yl)methyl]cyclohexanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(9-ethyl-9H-carbazol-3-yl)methyl]cyclohexanamine involves its interaction with specific molecular targets and pathways. For instance, carbazole derivatives are known to exhibit antiproliferative and cytotoxic activities by inducing apoptosis in cancer cells. This is often mediated through the activation of caspases and the upregulation of pro-apoptotic proteins .
Comparison with Similar Compounds
Similar Compounds
9-ethyl-9H-carbazole-3-carbaldehyde: A precursor in the synthesis of N-[(9-ethyl-9H-carbazol-3-yl)methyl]cyclohexanamine.
5-(9-ethyl-9H-carbazol-3-yl)-N-aryl-1,3,4-thiadiazol-2-amines: Compounds with similar carbazole moieties but different functional groups, exhibiting diverse biological activities.
N-[(9-ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine:
Uniqueness
This compound is unique due to its specific combination of a carbazole moiety with a cyclohexanamine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[(9-ethylcarbazol-3-yl)methyl]cyclohexanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2/c1-2-23-20-11-7-6-10-18(20)19-14-16(12-13-21(19)23)15-22-17-8-4-3-5-9-17/h6-7,10-14,17,22H,2-5,8-9,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBWUOSFEIJQALZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CNC3CCCCC3)C4=CC=CC=C41 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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